Zinc phosphate tetrahydrate

CAS No.: 15491-18-6

Cat. No.: VC13493044

Molecular Formula: H8O12P2Zn3

Molecular Weight: 458.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15491-18-6 |

|---|---|

| Molecular Formula | H8O12P2Zn3 |

| Molecular Weight | 458.1 g/mol |

| IUPAC Name | trizinc;diphosphate;tetrahydrate |

| Standard InChI | InChI=1S/2H3O4P.4H2O.3Zn/c2*1-5(2,3)4;;;;;;;/h2*(H3,1,2,3,4);4*1H2;;;/q;;;;;;3*+2/p-6 |

| Standard InChI Key | SPDJAIKMJHJYAV-UHFFFAOYSA-H |

| SMILES | O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

| Canonical SMILES | O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Crystallography

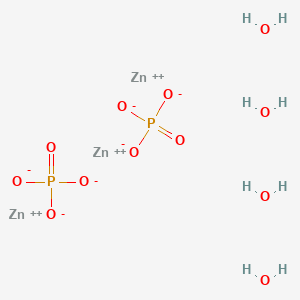

Zinc phosphate tetrahydrate, formally identified as Zn₃(PO₄)₂·4H₂O, belongs to the orthorhombic crystal system with a unit cell volume of 0.978 nm³ . The compound’s structure comprises zinc cations coordinated by phosphate anions and water molecules, forming a layered architecture stabilized by hydrogen bonding. X-ray diffraction (XRD) analyses reveal distinct patterns for its α- and β-polymorphs, which differ in hydrogen bonding arrangements . These subtle crystallographic variations significantly influence surface charge distribution, as demonstrated by zeta potential measurements showing differences of up to 15 mV between polymorphs .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Zn₃(PO₄)₂·4H₂O | |

| Molecular Weight | 458.14 g/mol | |

| Density | 3.04 g/cm³ | |

| Crystal System | Orthorhombic | |

| Unit Cell Volume | 0.978 nm³ | |

| Solubility in Water | 0.0006 g/100 mL (20°C) |

Synthesis and Nanomaterial Fabrication

Conventional Precipitation Method

The industrial synthesis of zinc phosphate tetrahydrate typically involves a three-stage precipitation process:

-

Reaction: Zinc nitrate (3Zn(NO₃)₂) reacts with diammonium phosphate (2(NH₄)₂HPO₄) in aqueous solution at 273–363 K:

This yields hopeite (Zn₃(PO₄)₂·4H₂O) with crystallite sizes ≈180 nm .

-

Calcination: Thermal treatment at 473–523 K dehydrates hopeite to anhydrous Zn₃(PO₄)₂ .

-

Rehydration: Exposing the anhydrous form to water regenerates nanocrystalline hopeite (30–40 nm) .

Citrate-Gel Assisted Synthesis

Incorporating citric acid as a complexing agent enables the production of ultrafine particles (≈43 nm) through a gelation process:

-

Gel Formation: A mixture of Zn(NO₃)₂, (NH₄)₂HPO₄, and citric acid is concentrated into a foam-like gel .

-

Two-Stage Calcination:

Thermal Decomposition Kinetics

Three-Stage Dehydration Mechanism

Thermogravimetric analysis (TGA) reveals three distinct dehydration stages between 300–800 K :

Table 2: Dehydration Kinetics Parameters

| Stage | Temperature Range (K) | Activation Energy (kJ/mol) | Mechanism |

|---|---|---|---|

| 1 | 300–400 | 69.48 | Chemical Reaction |

| 2 | 400–550 | 78.74 | Nucleation & Growth |

| 3 | 550–800 | 141.5 | Nucleation & Growth |

The kinetic compensative effect manifests in both Arrhenius and Harcourt-Esson equations, with activation energy () showing dependence on decomposition fraction () and temperature () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume